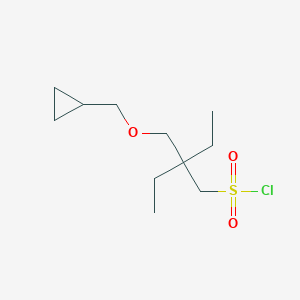
2-((Cyclopropylmethoxy)methyl)-2-ethylbutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Cyclopropylmethoxy)methyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound with a complex structure that includes a cyclopropyl group, an ethyl group, and a sulfonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropylmethoxy)methyl)-2-ethylbutane-1-sulfonyl chloride typically involves multiple steps, starting from simpler organic molecules. One common route involves the reaction of cyclopropylmethanol with a suitable alkylating agent to introduce the cyclopropylmethoxy group. This intermediate is then reacted with 2-ethylbutane-1-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Cyclopropylmethoxy)methyl)-2-ethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, with reactions typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis or oxidation reactions.
Applications De Recherche Scientifique
2-((Cyclopropylmethoxy)methyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-((Cyclopropylmethoxy)methyl)-2-ethylbutane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, where the compound serves as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the cyclopropyl and ethyl groups.
Benzenesulfonyl Chloride: Contains an aromatic ring, offering different reactivity and applications compared to the aliphatic structure of 2-((Cyclopropylmethoxy)methyl)-2-ethylbutane-1-sulfonyl chloride.
Tosyl Chloride: Another sulfonyl chloride with a toluene group, commonly used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a cyclopropyl group and an ethyl group, which can impart specific steric and electronic effects on its reactivity. This makes it a valuable reagent in the synthesis of complex molecules where such effects are desired.
Propriétés
Formule moléculaire |
C11H21ClO3S |
|---|---|
Poids moléculaire |
268.80 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxymethyl)-2-ethylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-3-11(4-2,9-16(12,13)14)8-15-7-10-5-6-10/h10H,3-9H2,1-2H3 |
Clé InChI |
WQFZFMIDZDNKHR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(COCC1CC1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1',3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one](/img/structure/B15309871.png)
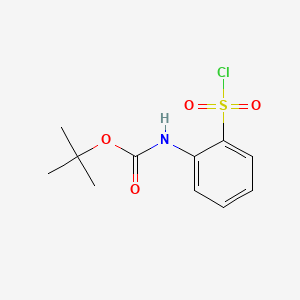

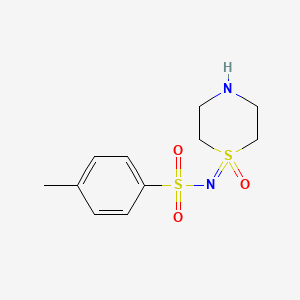
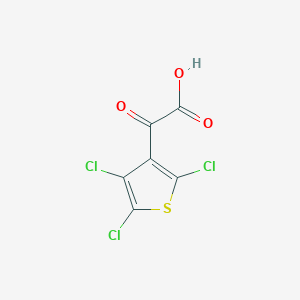



amine](/img/structure/B15309917.png)
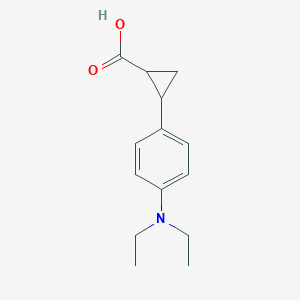
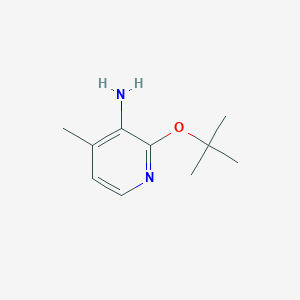
![1-[5-(2-Hydroxyethyl)-4-methyl-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B15309929.png)
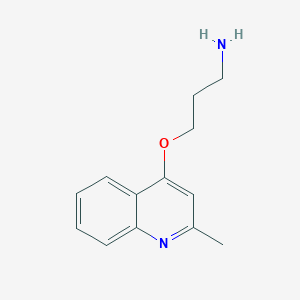
![2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine](/img/structure/B15309963.png)
